Fmoc-4-phenyl-phe-OH

Catalog No.
S14602639
CAS No.
M.F
C33H30N2O6
M. Wt
550.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-4-phenyl-phe-OH

Product Name

Fmoc-4-phenyl-phe-OH

IUPAC Name

(2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]phenyl]phenyl]propanoic acid

Molecular Formula

C33H30N2O6

Molecular Weight

550.6 g/mol

InChI

InChI=1S/C33H30N2O6/c34-29(31(36)37)17-20-9-13-22(14-10-20)23-15-11-21(12-16-23)18-30(32(38)39)35-33(40)41-19-28-26-7-3-1-5-24(26)25-6-2-4-8-27(25)28/h1-16,28-30H,17-19,34H2,(H,35,40)(H,36,37)(H,38,39)/t29-,30-/m0/s1

InChI Key

FHGMXAJOAFVNDV-KYJUHHDHSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC=C(C=C5)CC(C(=O)O)N)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC=C(C=C5)C[C@@H](C(=O)O)N)C(=O)O

Fmoc-4-phenyl-phenylalanine-OH, commonly referred to as Fmoc-4-phenyl-phe-OH, is a derivative of the amino acid phenylalanine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminal. This compound features a phenyl substituent at the para position of the phenylalanine side chain, which enhances its properties for various applications in organic chemistry and biochemistry. Fmoc-4-phenyl-phe-OH is particularly noted for its role in solid-phase peptide synthesis, where it acts as a building block for constructing peptides and proteins.

  • Substitution Reactions: The phenyl group can participate in substitution reactions, allowing for the introduction of various substituents.
  • Oxidation and Reduction Reactions: The compound can be oxidized or reduced, altering the functional groups on the phenyl ring.

Common reagents and conditions for these reactions include:

  • Suzuki Coupling: Utilizes palladium catalysts and boronic acids.
  • Heck Coupling: Involves palladium catalysts and alkenes.
  • Oxidation: Typically involves agents like potassium permanganate.
  • Reduction: Commonly employs reducing agents such as lithium aluminum hydride.

These reactions facilitate the synthesis of various substituted derivatives that can be further utilized in peptide synthesis and other organic transformations.

The synthesis of Fmoc-4-phenyl-phe-OH typically involves:

  • Protection of Phenylalanine: The amino group of phenylalanine is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.
  • Electrophilic Aromatic Substitution: The para position of the phenyl ring is modified through electrophilic aromatic substitution, often using iodine or other halogens as electrophiles.
  • Purification: Following synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

Industrial production methods mirror these laboratory techniques but are optimized for larger scale operations .

Fmoc-4-phenyl-phe-OH finds extensive applications in:

  • Peptide Synthesis: It serves as a crucial building block in solid-phase peptide synthesis (SPPS), enabling the formation of complex peptides and proteins.
  • Pharmaceutical Development: The compound is utilized in drug discovery and development processes due to its unique structural properties.
  • Agrochemical Industry: It plays a role in synthesizing bioactive compounds used in agriculture.

Research on interaction studies involving Fmoc-4-phenyl-phe-OH focuses on its role in protein interactions and functions. Although specific studies on this compound are scarce, similar derivatives have been employed to investigate protein-ligand interactions, enzyme activities, and cellular responses. Such studies are vital for understanding how modifications to amino acids can influence biological systems.

Several compounds share structural similarities with Fmoc-4-phenyl-phe-OH. These include:

Compound NameStructure Characteristics
Fmoc-4-iodo-L-phenylalanineContains an iodine atom at the para position
Fmoc-4-fluoro-D-phenylalanineFeatures a fluorine atom at the para position
Fmoc-4-chloro-D-phenylalanineContains a chlorine atom at the para position
Fmoc-4-bromo-D-phenylalanineFeatures a bromine atom at the para position

Uniqueness

Fmoc-4-phenyl-phe-OH is unique due to its specific para-substituted phenyl group, which influences its reactivity and interaction properties compared to other halogenated derivatives. The presence of different halogens (iodine, fluorine, chlorine, bromine) alters the electronic characteristics and steric effects, making each derivative suitable for distinct applications in research and industry .

Solid-Phase Peptide Synthesis Protocols

Fmoc-4-phenyl-Phe-OH, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-L-4,4'-biphenylalanine, represents a critical building block in modern peptide synthesis methodologies . The compound incorporates a fluorenylmethoxycarbonyl protecting group that can be selectively removed under basic conditions, facilitating the sequential assembly of peptide chains through solid-phase peptide synthesis protocols . The unique biphenyl structure of this amino acid derivative provides enhanced hydrophobic interactions and structural rigidity to peptide sequences, making it particularly valuable for designing peptides with specific conformational properties .

The solid-phase peptide synthesis approach utilizing Fmoc-4-phenyl-Phe-OH follows established protocols where the compound is incorporated through iterative deprotection and coupling cycles [2]. The synthesis occurs within solvent-swollen resin beads, where peptide chains are effectively in solution with rotational correlation times similar to those observed in free solution [3]. This methodology enables the use of excess reagents in all reaction steps, driving reactions to completion while allowing for easy removal of excessive reagents through washing and filtration procedures [3].

Orthogonal Protecting Group Strategies

The implementation of orthogonal protecting group strategies in solid-phase peptide synthesis utilizing Fmoc-4-phenyl-Phe-OH relies on the fundamental principle of chemically distinct deprotection mechanisms [4]. The Fmoc/tBu system represents the most widely employed orthogonal strategy, where the Fmoc group is cleaved by base treatment while tBu-based side chain protecting groups are removed under acidic conditions [4]. This orthogonality ensures that neither deprotection condition affects the other protecting group, enabling selective removal during peptide synthesis [4].

Alternative orthogonal systems have been developed to address specific synthetic challenges encountered with Fmoc-4-phenyl-Phe-OH incorporation [5]. The Alloc/Allyl system utilizes palladium-catalyzed deprotection chemistry that operates under neutral conditions, making it particularly suitable for acid-sensitive or base-sensitive peptide sequences [5]. The Dde/Ivdde system provides semi-orthogonal protection through selective hydrazine treatment, allowing for temporary protection strategies during complex peptide syntheses [5].

Advanced triorthogonal systems have been implemented for incorporating Fmoc-4-phenyl-Phe-OH into structurally complex peptides [5]. These systems combine multiple protecting group strategies to enable the synthesis of cyclic and branched peptides with precise control over deprotection sequences [5]. The p-nitrobenzyl scaffold and allyl-based groups have been successfully integrated into these multiorthogonal approaches, though their implementation requires specialized expertise and sophisticated synthetic protocols [5].

The selection of appropriate orthogonal protecting group strategies for Fmoc-4-phenyl-Phe-OH incorporation depends on the specific requirements of the target peptide sequence [4]. For standard linear peptides, the Fmoc/tBu system provides excellent reliability and efficiency [4]. However, for peptides containing acid-sensitive modifications or requiring selective deprotection at specific positions, alternative orthogonal systems offer superior performance [4].

Protecting Group SystemN-alpha ProtectionSide Chain ProtectionDeprotection ConditionsOrthogonality LevelTypical Applications
Fmoc/tBuFmoctBu-based20% piperidine/DMFFullStandard SPPS
Boc/BnBocBn-based50% TFA/DCMQuasiAcid-stable modifications
Alloc/AllylAllocAllyl-basedPd(PPh3)4/CHCl3COOHFullMetal-sensitive peptides
Dde/IvddeFmocDde-based2% hydrazine/DMFSemiTemporary protection
Mmt/BocFmocMmt-based1% TFA/DCMFullSelective deprotection

Coupling Efficiency Optimization Techniques

The optimization of coupling efficiency for Fmoc-4-phenyl-Phe-OH incorporation requires careful consideration of multiple synthetic parameters [6]. The selection of appropriate coupling reagents significantly impacts the success of peptide synthesis, with different reagents generating active esters of varying reactivity [6]. HATU and PyAOP generate HOAt esters, which exhibit superior reactivity compared to HOBt esters produced by HBTU and PyBOP [7]. The enhanced reactivity of HOAt esters results from the lower pKa of HOAt compared to HOBt, providing improved coupling efficiency for sterically hindered amino acids [7].

COMU has emerged as a particularly effective coupling reagent for Fmoc-4-phenyl-Phe-OH incorporation, generating Oxyma esters that demonstrate excellent coupling efficiency with minimal racemization [8] [6]. The reagent shows superior performance compared to traditional coupling agents, with coupling times reduced to 30 minutes while maintaining high yields and purity [8]. However, COMU solutions require careful handling, as they should be prepared fresh and used within 5 hours when stored at room temperature or within 24 hours when refrigerated [9].

Temperature optimization represents a critical factor in enhancing coupling efficiency for Fmoc-4-phenyl-Phe-OH [10]. Microwave-assisted peptide synthesis has demonstrated significant improvements in both coupling speed and product quality [10] [11]. The rapid and uniform heating achieved through microwave irradiation allows most amino acid couplings to be completed in just 5 minutes, compared to 2-4 hours required for conventional room temperature synthesis [10]. This acceleration results from the rapid achievement of optimal reaction temperatures and enhanced molecular mobility within the reaction system [10].

The implementation of double coupling strategies can significantly improve the incorporation efficiency of Fmoc-4-phenyl-Phe-OH, particularly for challenging sequences [12]. While single couplings may be sufficient for most amino acids, the steric bulk of the biphenyl system can necessitate extended reaction times or repeated coupling cycles [12]. The decision to employ double coupling should be based on analytical monitoring of coupling completeness rather than applied universally [12].

Solvent system optimization plays a crucial role in maximizing coupling efficiency for Fmoc-4-phenyl-Phe-OH incorporation [13]. The addition of dimethyl sulfoxide to N,N-dimethylformamide has been shown to improve coupling efficiency by enhancing solvation of both the resin-bound peptide and the incoming amino acid [13]. This solvent modification is particularly beneficial for aggregation-prone sequences where standard DMF may result in incomplete coupling [13].

Coupling ReagentActive SpeciesCoupling Time (min)Racemization RiskSolubility in DMFRelative Cost
HATUHOAt ester30LowExcellentHigh
HBTUHOBt ester45ModerateGoodModerate
COMUOxyma ester30 VeryLowExcellentHigh
DEPBTHOAt ester45LowGoodHigh
PyBOPHOBt ester60ModerateExcellentModerate
DMTMM-BF4DMTMM ester60LowLimitedModerate

Resin loading optimization represents another critical parameter for successful Fmoc-4-phenyl-Phe-OH incorporation [14]. Lower resin loading levels, typically 0.2-0.4 mmol/g, help prevent interchain aggregation and improve coupling efficiency for sterically hindered amino acids [14]. The reduced density of peptide chains on the resin surface minimizes intermolecular interactions that can lead to incomplete coupling and reduced product quality [14].

Base selection significantly influences the coupling efficiency and epimerization risk associated with Fmoc-4-phenyl-Phe-OH incorporation [8]. While N,N-diisopropylethylamine represents the standard base for peptide coupling reactions, alternative bases such as 2,4,6-trimethylpyridine and 2,6-dimethylpyridine have demonstrated superior performance for racemization-prone amino acids [8]. These weaker bases with enhanced steric shielding provide improved coupling efficiency while minimizing epimerization at the alpha-carbon position [8].

ParameterStandard ConditionsOptimized ConditionsImprovementApplications
Resin Loading0.5-0.7 mmol/g0.2-0.4 mmol/gReduced aggregationDifficult sequences
TemperatureRoom Temperature75°C (microwave)Faster couplingHindered amino acids
Coupling Time2-4 hours5-15 minutes12x fasterAll couplings
Equivalents of Amino Acid3 equivalents5 equivalentsHigher efficiencyPoor coupling residues
Base TypeDIPEATMP/DMPReduced epimerizationRacemization-prone AA
Solvent SystemDMFDMF/DMSO (9:1)Better solvationAggregation-prone peptides

Solution-Phase Synthesis Applications

Solution-phase synthesis methodologies for Fmoc-4-phenyl-Phe-OH incorporation offer distinct advantages over solid-phase approaches for specific applications [15]. The solution-phase approach enables better control over reaction conditions and allows for real-time monitoring of coupling efficiency through analytical techniques [15]. This methodology is particularly valuable for the synthesis of peptide segments that will subsequently be joined through ligation reactions [15].

The implementation of solution-phase synthesis using Fmoc-4-phenyl-Phe-OH requires careful optimization of reaction conditions to prevent aggregation and ensure high coupling efficiency [15]. The use of polar aprotic solvents such as N,N-dimethylformamide or dichloromethane provides optimal solvation for both the protected amino acid and the growing peptide chain [15]. Temperature control is critical, with reactions typically conducted at 0°C to room temperature to minimize side reactions and epimerization [15].

Purification strategies in solution-phase synthesis of Fmoc-4-phenyl-Phe-OH-containing peptides rely on differential solubility and chromatographic separation techniques [15]. After Fmoc deprotection, the deprotected amino acid often becomes water-soluble and can be removed through aqueous washes [15]. This approach enables the concentration of the peptide product while removing excess reagents and byproducts [15].

The protection strategy in solution-phase synthesis requires careful consideration of the chemical stability of Fmoc-4-phenyl-Phe-OH under various reaction conditions [15]. The use of long-chain aliphatic thiols, alcohols, and amines as quenching agents helps to remove excess coupling reagents and prevent side reactions [15]. These scavenging agents are particularly important for maintaining the integrity of the biphenyl system during extended reaction times [15].

Convergent synthesis strategies utilizing Fmoc-4-phenyl-Phe-OH in solution-phase synthesis enable the preparation of larger peptide segments through fragment condensation [16]. This approach allows for the synthesis of complex peptides that would be difficult to prepare through stepwise solid-phase synthesis [16]. The fragment condensation methodology is particularly valuable for peptides containing multiple Fmoc-4-phenyl-Phe-OH residues or other challenging amino acid sequences [16].

Post-Synthetic Modification Approaches

Post-synthetic modification strategies for peptides containing Fmoc-4-phenyl-Phe-OH enable the introduction of functional groups and structural modifications that cannot be incorporated during the initial synthesis [17] [18]. These methodologies allow for the manipulation of natural amino acids in peptide sequences after the primary structure has been established [18]. The biphenyl system of Fmoc-4-phenyl-Phe-OH provides unique opportunities for selective modification through aromatic substitution reactions [18].

Palladium-catalyzed cross-coupling reactions represent a powerful approach for post-synthetic modification of Fmoc-4-phenyl-Phe-OH-containing peptides [18]. These reactions enable selective functionalization of the aromatic side chains without requiring the incorporation of non-natural halogen-containing amino acids [18]. The methodology allows for the introduction of alkene groups through direct C-H functionalization of the biphenyl system [18].

Direct C-H functionalization strategies for Fmoc-4-phenyl-Phe-OH modification utilize catalytic palladium systems to achieve selective aromatic substitution [18]. The bidentate coordination of the metal catalyst to the peptide backbone is critical for achieving selectivity in the functionalization reaction [18]. This approach enables the modification of phenylalanine residues throughout the peptide sequence with high regioselectivity [18].

Cyclization reactions represent another important category of post-synthetic modifications for Fmoc-4-phenyl-Phe-OH-containing peptides [19] [20]. The formation of cyclic peptides through various cyclization strategies can significantly alter the conformational properties and biological activity of the peptide [19]. Sidechain-to-sidechain cyclization through disulfide bond formation represents the most common approach, requiring the presence of cysteine residues in the peptide sequence [19].

Alternative cyclization methodologies utilize chemoselective reactions that can be performed directly on unprotected peptides [20]. The use of ortho-phthalaldehyde for cyclization reactions enables the formation of isoindole-bridged cyclic peptides through reaction with lysine residues and cysteine thiols [20]. This methodology demonstrates high chemoselectivity and can achieve conversion rates exceeding 90% under mild reaction conditions [20].

N-terminal modification strategies for Fmoc-4-phenyl-Phe-OH-containing peptides include acetylation, formylation, and the introduction of fatty acid chains [21] [22]. N-terminal acetylation removes the positive charge from the amino terminus and enhances the stability of the peptide against enzymatic degradation [21]. This modification is particularly recommended when the peptide is intended to mimic its natural structure in a protein environment [22].

C-terminal modifications of Fmoc-4-phenyl-Phe-OH-containing peptides present unique synthetic challenges due to the potential for epimerization during the modification process [23]. The formation of oxazolone intermediates during C-terminal activation can lead to racemization at the alpha-carbon position [23]. Strategies to minimize epimerization include the use of hydrazide intermediates and careful control of reaction pH during the modification process [23].

Phosphorylation modifications can be introduced post-synthetically through enzymatic or chemical approaches [17]. The incorporation of phosphoserine, phosphothreonine, or phosphotyrosine residues into Fmoc-4-phenyl-Phe-OH-containing peptides requires careful consideration of the reaction conditions to prevent interference with the biphenyl system [17]. Enzymatic phosphorylation using kinase systems provides high selectivity and mild reaction conditions [17].

Glycosylation modifications represent another important category of post-synthetic modifications for Fmoc-4-phenyl-Phe-OH-containing peptides [17]. The introduction of carbohydrate moieties can significantly alter the biological properties and pharmacokinetic profile of peptides [17]. The glycosylation reaction typically involves the use of glycosyl donors in the presence of Lewis acid catalysts [17].

Modification TypeReaction ConditionsTypical Yield (%)Purification MethodCompatibilityStability
CyclizationpH 7-8, RT, 2-24h60-85RP-HPLCCys, Lys presentHigh
N-Terminal Acetylation(CH3CO)2O, DIPEA, DMF90-95RP-HPLCN-terminal freeHigh
C-Terminal AmidationNH3/MeOH, 0°C85-95RP-HPLCC-terminal acidVery High
PhosphorylationKinase/ATP system70-90Ion exchangeSer/Thr/TyrModerate
GlycosylationGlycosyl donor, Lewis acid50-80Size exclusionAsn/Ser/ThrModerate
LipidationFatty acid, EDC/NHS75-90RP-HPLCN-terminal/LysHigh

XLogP3

2.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

550.21038668 g/mol

Monoisotopic Mass

550.21038668 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-10-2024

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